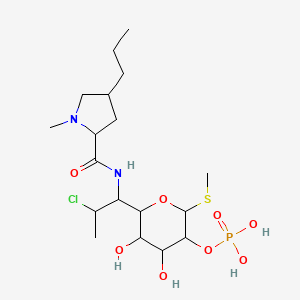
2-氯-3,4-二甲氧基吡啶
描述
2-Chloro-3,4-dimethoxypyridine is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3,4-dimethoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,4-dimethoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环体系构建中的合成中间体
- 2-氯-3,4-二甲氧基吡啶已被用作构建各种杂环体系的合成中间体。这包括创建具有吡唑、吡啶、嘧啶和其他杂环结构的化合物。此类化合物已筛选出具有抗菌和抗癌活性,显示出可变的抑制效果 (Ibrahim 等人,2022).
新型有机化合物中的组分
- 它用作新型有机化合物(如 1,2,3-三唑-腙衍生物)合成的组分,这些化合物已显示出对各种病原体的适度抗菌活性 (Saidugari 等人,2016).
除草剂合成中的关键中间体
- 2-氯-3,4-二甲氧基吡啶是合成高效除草剂(如三氟磺隆)的关键中间体 (Hang-dong,2010).
在配体交换和结构表征中的作用
- 它已被用于配体交换反应中,以制备芳基肟的邻位钯配合物。这些配合物由于其独特的结构和化学性质而在化学中具有广泛的应用 (Ryabov 等人,1992).
在药物中的定量测定中的用途
- 它在制药行业也很重要。已经开发和验证了一种液相色谱-串联质谱法,用于痕量分析泛托拉唑钠药物物质中的遗传毒性杂质 2-氯甲基-3,4-二甲氧基吡啶盐酸盐 (Venugopal 等人,2012).
属性
IUPAC Name |
2-chloro-3,4-dimethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSXRSGDCHLUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B7826831.png)

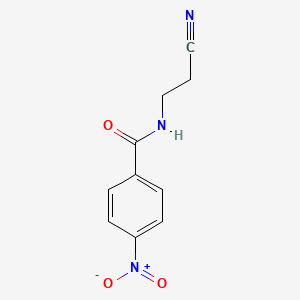
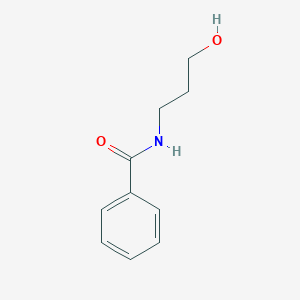
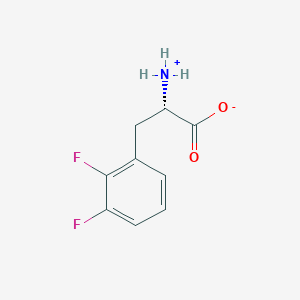
![4-[(2-Fluorophenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7826856.png)
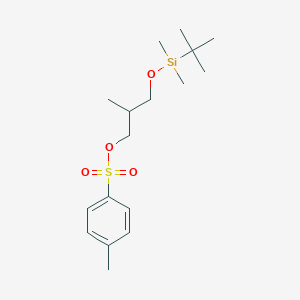
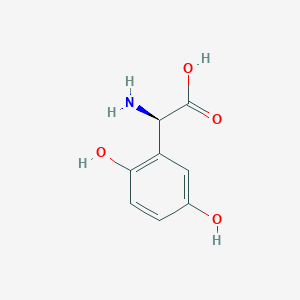
![({6-[2-Amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl}oxy)methyl 3,3-dimethyl-4,4,7-trioxo-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7826887.png)

![N-[[(9H-Fluoren-9-yl)methoxy]carbonyl]-O-tert-butyl-3-methyl-L-serine](/img/structure/B7826895.png)
